molecular formula C16H26O2S B2912195 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-55-6

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B2912195
CAS No.: 126213-55-6
M. Wt: 282.44
InChI Key: VTCXNUFHLUPLOT-UHFFFAOYSA-N
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Description

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound with the molecular formula C16H26O2S and a molecular weight of 282.45 g/mol It is a derivative of thieno[3,4-b][1,4]dioxine, characterized by the presence of a decyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with a decylating agent under specific conditions. One common method involves the use of decyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .

Properties

IUPAC Name

3-decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-8-9-10-14-11-17-15-12-19-13-16(15)18-14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCXNUFHLUPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1COC2=CSC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethoxythiophene (1.90 g), toluene (30 ml), (S)-1,2-dodecanediol (2.50 g) and p-toluenesulfonic acid monohydrate (100 mg) was heated at 95° C., continuously leading a N2-stream over the solution. After 24 h the reaction mixture was poured into ethyl acetate, washed with NaHCO3 and the organic phase was concentrated. Subsequent filtration over SiO2 using n-hexane/CH2Cl2 (98/2) as eluant resulted in pure product (2.40 g).
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1.9 g
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2.5 g
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100 mg
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Synthesis routes and methods II

Procedure details

Racemic 2-n-decyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine was synthesized by transetherification of 3,4-dimethoxythiophene with racemic 1,2-dodecanediol as described in EXAMPLE 1. It was characterized by GC-MS and H-NMR-spectroscopy, and exhibited no optical rotation.
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